L-Tyrosine-1-13C
Overview
Description
L-Tyrosine-1-13C is a stable isotope-labeled form of L-Tyrosine, where the carbon-13 isotope is incorporated at the first carbon position of the tyrosine molecule. L-Tyrosine is a non-essential amino acid that plays a crucial role in protein synthesis and serves as a precursor for several important biomolecules, including neurotransmitters and hormones .
Mechanism of Action
Target of Action
L-Tyrosine-1-13C is a variant of the amino acid L-Tyrosine, labeled with the stable isotope Carbon-13 . L-Tyrosine is a non-essential amino acid that plays a crucial role in protein synthesis. It serves as a precursor to several important compounds, including neurotransmitters such as dopamine, norepinephrine, and epinephrine . Therefore, the primary targets of this compound are the enzymes involved in these biochemical pathways.
Mode of Action
This compound interacts with its targets, the enzymes involved in the synthesis of neurotransmitters and other compounds, in the same way as regular L-Tyrosine. The presence of the Carbon-13 label allows for the tracking of the compound’s metabolic pathway, providing valuable information about the biochemical processes it is involved in .
Biochemical Pathways
This compound participates in the same biochemical pathways as L-Tyrosine. It is involved in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine . These pathways play a crucial role in various physiological processes, including mood regulation, stress response, and cognitive function.
Pharmacokinetics
The pharmacokinetics of this compound would be expected to be similar to that of regular L-Tyrosine. As an amino acid, it is absorbed in the small intestine and transported to the liver, where it can be distributed to other tissues or used in protein synthesis .
Result of Action
The action of this compound results in the production of neurotransmitters and other compounds derived from L-Tyrosine. The presence of the Carbon-13 label allows for the tracking of these processes, providing valuable information about the compound’s metabolic pathway .
Action Environment
The action of this compound, like that of regular L-Tyrosine, can be influenced by various environmental factors. These can include diet, as the availability of L-Tyrosine can be affected by protein intake, and stress, as the demand for neurotransmitters can increase under stressful conditions .
Biochemical Analysis
Biochemical Properties
L-Tyrosine-1-13C plays a crucial role in various biochemical reactions. It interacts with enzymes such as phenylalanine hydroxylase, which converts phenylalanine into L-Tyrosine . The nature of these interactions involves the transfer of a hydroxyl group to the phenylalanine molecule, facilitated by the enzyme .
Cellular Effects
This compound influences various cellular processes. It is a precursor in the biosynthesis of catecholamine neurotransmitters, melanins, and thyroid hormones . Its presence can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. It can influence enzyme activity, either through inhibition or activation, and can induce changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It may interact with specific transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine-1-13C typically involves the incorporation of the carbon-13 isotope into the tyrosine molecule. One common method is to start with isotopically enriched precursors such as benzonitrile or ethyl benzoate. These precursors undergo a series of chemical reactions, including nitration, reduction, and hydrolysis, to introduce the carbon-13 isotope at the desired position .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required isotopic and chemical purity standards .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine-1-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form L-Dopa, a precursor to neurotransmitters like dopamine.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or aldehyde forms.
Substitution: Substitution reactions can introduce different functional groups into the tyrosine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, are used under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: L-Dopa and other catecholamines.
Reduction: Tyrosine alcohol and tyrosine aldehyde.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
L-Tyrosine-1-13C has numerous applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying protein synthesis and degradation.
Medicine: Used in research related to neurotransmitter synthesis and metabolic disorders.
Industry: Employed in the production of labeled compounds for pharmaceutical research.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine-13C9: Labeled at all nine carbon positions.
L-Tyrosine-15N: Labeled with nitrogen-15 isotope.
L-Phenylalanine-13C: Another amino acid labeled with carbon-13.
Uniqueness
L-Tyrosine-1-13C is unique due to its specific labeling at the first carbon position, making it particularly useful for studying specific metabolic pathways and reactions involving the first carbon of the tyrosine molecule .
Properties
CAS No. |
110622-46-3 |
---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)(213C)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i8+1 |
InChI Key |
OUYCCCASQSFEME-IDMPRHEVSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Isomeric SMILES |
C1=CC(=CC=C1C[13C@@H](C(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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